- Highly Efficient G-Quadruplex Recognition by Bisquinolinium CompoundsJournal of the American Chemical Society, 2007, 129(7), 1856-1857,
Cas no 37181-39-8 ()

structure
Nome del prodotto:
Numero CAS:37181-39-8
MF:CO3F3S-
MW:149.069
CID:4523182
Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ; rt → reflux; overnight, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: 18-Crown-6 Solvents: Toluene ; rt → reflux
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
Visible Light-Induced Deoxygenation and Allylation/Vinylation of Pyridyl Ethers
Organic Letters,
2022,
24(40),
7309-7314
,
Synthetic Routes 3
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C; 0 °C → rt; 40 min, rt
Riferimento
Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt
Journal of Organic Chemistry,
2006,
71(10),
3923-3927
,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Benzene ; rt → 0 °C; 15 min, 0 °C; 0 °C → rt
Riferimento
Protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate: methyl (R)-(-)-3-benzyloxy-2-methyl propanoate
Organic Syntheses,
2007,
84,
295-305
,
Synthetic Routes 5
Condizioni di reazione
1.1 8 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Riferimento
Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation
Tetrahedron,
2010,
66(6),
1352-1356
,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Water
2.1 -
2.1 -
Riferimento
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Synthetic Routes 7
Condizioni di reazione
Riferimento
Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids
Chemistry - A European Journal,
2014,
20(14),
3954-3965
,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Tris(pentafluorophenyl)borane Solvents: Acetonitrile-d3 ; 90 min, rt
Riferimento
Diiminium Nucleophile Adducts Are Stable and Convenient Strong Lewis Acids
Chemistry - A European Journal,
2023,
29(58),
,
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane
Riferimento
- An Improved Route for the Synthesis of Guanine Quadruplex Ligand Phen-DC3Synlett, 2018, 29(10), 1362-1366,
Raw materials
- Benzyl alcohol
- Tetrabutylammonium bromide
- 2-(Benzyloxy)pyridine
- 1-Bromooctane
- Trifluoromethanesulfonate lithium
- Potassium trifluoromethanesulfonate
- Triethylsilane
- 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide
- 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
- Methyl trifluoromethanesulfonate
- 1H-imidazole, 1,2-dimethyl-
Preparation Products
Letteratura correlata
-
Olivier Nguyen Van Buu,Audrey Aupoix,Nhung Doan Thi Hong,Giang Vo-Thanh New J. Chem. 2009 33 2060
-
Abhilash Sharma,Pranjal Gogoi New J. Chem. 2020 44 17938
-
3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactionsAnil K. Saikia,Priya Ghosh,Ashutosh K. Kautarya RSC Adv. 2016 6 44774
-
Robert Brooke,Juan Felipe Franco-Gonzalez,Kosala Wijeratne,Eleni Pavlopoulou,Daniela Galliani,Xianjie Liu,Roudabeh Valiollahi,Igor V. Zozoulenko,Xavier Crispin J. Mater. Chem. A 2018 6 21304
-
5. Molecular self-assembly: diastereoselective synthesis and structural characterisation of a novel binuclear copper(i) double helicateFeyissa Gadissa Gelalcha,Manfred Schulz,Ralph Kluge,Joachim Sieler J. Chem. Soc. Dalton Trans. 2002 2517
37181-39-8 () Prodotti correlati
- 1493-13-6(Trifluoromethanesulfonic acid)
- 52093-30-8(Yttrium(III) trifluoromethanesulfonate)
- 34629-25-9(Yttrium(III) trifluoromethanesulfonate hydrate)
- 38542-94-8(Ammonium Triflate)
- 2926-27-4(Potassium trifluoromethanesulfonate)
- 40856-07-3(Difluoromethanesulphonic acid)
- 63686-79-3(2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-,hydrochloride (1:1))
- 2640830-14-2(4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 2096335-90-7(5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride)
- 2228675-32-7(4-hydroxy-1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
